3-(4-Methoxyphenyl)-3'-methylpropiophenone
Description
Significance of Substituted Propiophenones as Synthetic Intermediates and Advanced Building Blocks
Substituted propiophenones are highly valued as key intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemicalbook.com4-methylpropiophenone.com Their versatile structure, a phenylpropanone backbone, makes them ideal starting materials for creating a variety of organic compounds. chemicalbook.com For instance, derivatives such as 4'-Methylpropiophenone (B145568) are crucial in the production of certain pharmaceuticals and are also used in the development of new synthetic pathways in chemical research. chemicalbook.com The reactivity of the ketone group and the potential for substitution on the aromatic ring allow chemists to construct elaborate molecular architectures. chemicalbook.com Propiophenone (B1677668) derivatives are also utilized in the fragrance industry due to their characteristic sweet and floral scents. 4-methylpropiophenone.commerriam-webster.com
The applications of substituted propiophenones extend to their use as photoinitiators in polymerization processes and as antibacterial agents. chemicalbook.com Their role as versatile building blocks is a cornerstone of modern organic synthesis, enabling the creation of novel compounds with potential industrial and medicinal value. chemicalbook.com4-methylpropiophenone.com
Historical Trajectories in the Synthesis and Modification of Propiophenone Scaffolds
The synthesis of propiophenone scaffolds has a rich history, with several methods developed over time. One of the most traditional and widely used methods is the Friedel-Crafts acylation. chemicalbook.comwikipedia.org This reaction typically involves the acylation of an aromatic compound, such as benzene (B151609) or its derivatives, with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.comgoogle.com
Another significant synthetic route is the vapor-phase cross-decarboxylation process. This method involves the reaction of a carboxylic acid, such as benzoic acid, with propionic acid at high temperatures over a catalyst. google.comepo.org While this method provides an alternative to the Friedel-Crafts reaction, it can lead to the formation of by-products that are difficult to separate. google.comgoogle.com
More recent synthetic strategies continue to be developed to improve efficiency and yield. For example, Grignard reagents have been employed in the synthesis of substituted propiophenones like 3'-methoxypropiophenone (B1296965) from the corresponding nitrile. echemi.comgoogle.com Additionally, methods involving the catalytic oxidation of precursor alcohols using oxygen and a composite catalyst have been reported for the synthesis of compounds like 3'-methylpropiophenone (B1582660). google.com
Contextualization of 3-(4-Methoxyphenyl)-3'-methylpropiophenone within the Broader Propiophenone Family
While specific research data on this compound is scarce, its structure can be analyzed by considering its constituent parts and related compounds. The structure combines a 3'-methylpropiophenone core with a 4-methoxyphenyl (B3050149) group.
The 3'-methylpropiophenone portion is a known intermediate in the synthesis of bupropion (B1668061) analogues, which are used in the treatment of depression. google.com Its synthesis can be achieved through the oxidation of 3'-methyl phenylpropyl alcohol. google.com
The 4-methoxyphenyl group is a common substituent in organic chemistry. Related compounds, such as 3-(4-methoxyphenyl)propionic acid and its derivatives, have been studied for their biological activities. sigmaaldrich.comsigmaaldrich.comnih.gov For example, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a closely related structure, is a metabolite produced by gut microbiota and has been shown to improve hepatic lipid metabolism. nih.gov
The synthesis of the target compound would likely involve established methods for forming carbon-carbon bonds and introducing the ketone functionality, drawing from the historical and modern synthetic techniques applied to other propiophenone derivatives. The combination of the 3'-methylpropiophenone core with a 4-methoxyphenyl substituent suggests potential applications in medicinal chemistry, building upon the known activities of related structures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-4-3-5-15(12-13)17(18)11-8-14-6-9-16(19-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUKSLZHPCWLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644258 | |
| Record name | 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-49-0 | |
| Record name | 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 4 Methoxyphenyl 3 Methylpropiophenone
Reactions at the Ketone Moiety
The carbonyl group is a site of significant chemical activity, primarily due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.
Nucleophilic addition is a characteristic reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. The reactivity of the ketone is influenced by both electronic and steric factors. wikipedia.org
Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl carbon is a powerful method for forming carbon-carbon bonds. For 3-(4-Methoxyphenyl)-3'-methylpropiophenone, reaction with a Grignard reagent, followed by an acidic workup, would be expected to produce a tertiary alcohol. mnstate.eduwikipedia.orgmasterorganicchemistry.com The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. mnstate.edu For instance, the reaction of 3'-methylpropiophenone (B1582660) with an ethyl Grignard reagent, followed by oxidation, is a known synthetic route. google.com
Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc metal, to a ketone. wikipedia.org The resulting β-hydroxy ester is a valuable synthetic intermediate. The Reformatsky enolates are generally less reactive than Grignard reagents, which can sometimes offer greater selectivity. wikipedia.orglibretexts.org The reaction proceeds through a six-membered chair-like transition state. libretexts.org
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. thermofisher.com In the case of this compound, the presence of α-hydrogens on the methylene (B1212753) group of the aliphatic chain allows for this transformation. The reaction typically employs a primary or secondary amine and formaldehyde. thermofisher.comnih.gov The product, a Mannich base, is a β-amino ketone, which is a versatile precursor for further synthetic modifications. thermofisher.comimperfectpharmacy.inscielo.br
Table 1: Examples of Nucleophilic Addition to Propiophenone (B1677668) Derivatives
| Reaction Type | Ketone Substrate | Reagent | Product Type | Ref. |
|---|---|---|---|---|
| Grignard Reaction | 3'-Methylpropiophenone | Ethylmagnesium bromide | Tertiary Alcohol | google.com |
| Reformatsky Reaction | General Ketones | α-Bromo ester, Zn | β-Hydroxy Ester | wikipedia.orglibretexts.orgnih.govnrochemistry.com |
| Mannich Reaction | 2'-Hydroxypropiophenone | N-tosylimine, TiCl4 | β-Aminoketone | researchgate.net |
| Mannich Reaction | 4-Methylpropiophenone | Pyrrolidine, Formaldehyde | β-Aminoketone | imperfectpharmacy.in |
The carbon atoms adjacent to the carbonyl group (α-carbons) exhibit enhanced reactivity due to the ability of the carbonyl group to stabilize an adjacent negative charge (enolate) or a positive charge in the transition state of certain reactions.
Halogenation: The α-halogenation of ketones can proceed under either acidic or basic conditions through an enol or enolate intermediate, respectively. safrole.com For propiophenone derivatives, bromination at the α-position is a common transformation. For example, 4-methylpropiophenone can be brominated at the α-position using bromine in glacial acetic acid to form 2-bromo-4-methylpropiophenone. chemicalbook.comchemicalbook.com This reaction proceeds via an acid-catalyzed enolization, followed by attack of the enol on the bromine molecule. nih.gov The resulting α-bromoketones are valuable synthetic intermediates. safrole.comnih.gov Given the structure of this compound, similar reactivity at the methylene group adjacent to the carbonyl is expected.
Table 2: Alpha-Halogenation of Propiophenone Derivatives
| Substrate | Reagent | Conditions | Product | Ref. |
|---|---|---|---|---|
| 4-Methylpropiophenone | Bromine | Glacial Acetic Acid, 25 °C | 2-Bromo-4-methylpropiophenone | chemicalbook.com |
| 4-Chloroacetophenone | Pyridinium tribromide | Acetic Acid, 90 °C | 4-Chloro-α-bromoacetophenone | nih.gov |
| General Aryl Ketones | Bromine | Acetic Acid, Microwave | α-Bromo aryl ketone | safrole.com |
Transformations on the Aromatic Ring Systems
The two phenyl rings in this compound are susceptible to electrophilic attack, with the position of substitution being directed by the existing substituents.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. chemicalbook.com The activating and directing effects of the substituents on the ring determine the regioselectivity of the reaction.
The 4-Methoxyphenyl (B3050149) Ring: The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Since the para position is already substituted, electrophilic attack is expected to occur at the positions ortho to the methoxy group.
The 3'-Methylpropiophenone Ring: This ring contains two substituents relative to the point of electrophilic attack: the methyl group (-CH3) and the propionyl group (-C(O)CH2CH2-Ar). The methyl group is a weak activating group and an ortho, para-director. The propionyl group is a deactivating group and a meta-director due to its electron-withdrawing nature. The outcome of electrophilic substitution on this ring would depend on the reaction conditions and the interplay of these directing effects.
Nitration: A common SEAr reaction is nitration, which introduces a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. youtube.com The electrophile is the nitronium ion (NO2+). For the 4-methoxyphenyl ring, nitration would be expected to occur at the positions ortho to the methoxy group. For the other ring, the directing effects would compete, making the outcome less predictable without experimental data. Studies on electron-rich acetophenones have shown that the position of nitration can be complex, sometimes leading to ipso substitution where a substituent other than hydrogen is replaced. researchgate.net
Table 3: Directing Effects in Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Directing Influence | Ref. |
|---|---|---|---|
| -OCH3 (Methoxy) | Activating (Resonance) | ortho, para | google.com |
| -CH3 (Methyl) | Activating (Inductive) | ortho, para | google.com |
| -C(O)R (Acyl) | Deactivating (Inductive/Resonance) | meta | google.com |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, one of the aromatic rings would first need to be functionalized with a suitable leaving group, typically a halide (e.g., -Br, -I) or a triflate (-OTf).
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org If, for example, one of the aromatic rings of this compound were brominated, the resulting aryl bromide could undergo a Suzuki coupling with a variety of aryl or vinyl boronic acids to introduce new substituents. nih.govnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Table 4: General Scheme for Suzuki-Miyaura Coupling
| Component 1 | Component 2 | Catalyst | Base | Product | Ref. |
|---|---|---|---|---|---|
| Aryl Halide (Ar-X) | Boronic Acid (R-B(OH)2) | Pd(0) complex (e.g., Pd(PPh3)4) | e.g., K2CO3, Na2CO3 | Biaryl (Ar-R) | wikipedia.orglibretexts.orgnih.govnih.gov |
Reactivity of the Aliphatic Chain
The three-carbon aliphatic chain connecting the two aromatic rings also possesses sites for chemical transformation, primarily at the α- and β-positions relative to the carbonyl group.
The methylene group α to the ketone is acidic, as discussed in the context of α-functionalization (Section 3.1.2) and the Mannich reaction. Reactions involving the formation of an enolate are central to the reactivity of this position.
The β-position can be involved in conjugate addition reactions if an α,β-unsaturated analogue is formed first. Elimination of a leaving group from the α-position (e.g., from an α-haloketone) or dehydration of a β-hydroxyketone can generate an enone. This α,β-unsaturated ketone can then undergo 1,4-conjugate addition (Michael addition) with a variety of nucleophiles. libretexts.org For example, a β-aminoketone (Mannich base) can undergo elimination to form an enone, which can then be a substrate for other nucleophiles. thermofisher.com
Advanced Catalytic Transformations
Electrochemical Activation and Carboxylation Reactions of Aromatic Ketones
The electrochemical carboxylation of aromatic ketones represents a significant method for the synthesis of α-hydroxy carboxylic acids, which are valuable intermediates in the pharmaceutical industry. cas.czbeilstein-journals.org This process involves the electrochemical reduction of the ketone in the presence of carbon dioxide, typically under mild conditions. beilstein-journals.orgnih.gov While specific studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from studies on structurally similar compounds, such as 4-methylpropiophenone and other aromatic ketones. researchgate.net
The general mechanism for the electrocarboxylation of aromatic ketones begins with the single-electron reduction of the carbonyl group to form a ketyl radical anion. cas.czresearchgate.net This radical anion then acts as a nucleophile, attacking a molecule of carbon dioxide. cas.cz Subsequent reduction and a second carboxylation step lead to the final α-hydroxy acid product after acidic work-up. nih.gov The reaction is often carried out in a diaphragmless cell using a sacrificial anode, such as aluminum or magnesium, which helps to avoid the anodic oxidation of the starting material and products. researchgate.netarkat-usa.org
Research on various aromatic ketones has shown that the yields of the corresponding α-hydroxycarboxylic acids can be quite high, often ranging from good to excellent (56%–90%). researchgate.net The efficiency of the process is influenced by several factors, including the cathode material, the solvent, the supporting electrolyte, and the CO2 pressure. researchgate.net For instance, the electrocarboxylation of 4-methylpropiophenone has been studied using alkaloid-based catalysts to induce asymmetry, yielding optically active α-ethyl-α-hydroxy-4-methylbenzeneacetic acid. researchgate.net
Table 1: Conditions and Yields for Electrocarboxylation of Aromatic Ketones
| Aromatic Ketone | Cathode/Anode | Electrolyte/Solvent | Yield of α-Hydroxy Acid | Reference |
|---|---|---|---|---|
| Acetophenone | Ni / Al | n-Bu4NBr / DMF | Good to Excellent | researchgate.net |
| Benzophenone | Ni / Al | n-Bu4NBr / DMF | Good to Excellent | researchgate.net |
| 4-Methylacetophenone | Ni / Al | n-Bu4NBr / DMF | Good to Excellent | researchgate.net |
| 4-Methoxyacetophenone | Ni / Al | n-Bu4NBr / DMF | Good to Excellent | researchgate.net |
This table summarizes typical conditions and outcomes for the electrocarboxylation of various aromatic ketones, providing a basis for predicting the behavior of this compound under similar conditions.
Metal-Catalyzed Hydroarylation and Related Coupling Reactions
Transition metal-catalyzed hydroarylation is a powerful, atom-economical method for forming new carbon-carbon bonds through the direct functionalization of C-H bonds. mdpi.comrsc.org In the context of aromatic ketones like this compound, the ketone moiety can act as a directing group, facilitating the selective C-H activation at the ortho position of the aromatic ring. rsc.org
Ruthenium-based catalysts have been prominently used for the ortho-alkylation of aromatic ketones with olefins. rsc.org The catalytic cycle typically involves the coordination of the ketone's carbonyl oxygen to the metal center, followed by oxidative addition of the ortho C-H bond to form a metallacyclic intermediate. rsc.org Subsequent migratory insertion of an alkene into the metal-hydride bond and reductive elimination yields the alkylated product and regenerates the active catalyst. rsc.org
Iridium catalysts, often paired with chiral ligands, have also been employed for asymmetric hydroarylation reactions, leading to enantioselective C-C bond formation. mdpi.com For example, the intramolecular asymmetric hydroarylation of α-ketoamides has been achieved with high regioselectivity and yield using an Iridium/chiral phosphoramidite (B1245037) system. mdpi.com The proposed mechanism involves the coordination of the iridium to the carbonyl oxygen, leading to C-H activation and the formation of an aryl(hydrido)iridium(I) species. mdpi.com
While direct examples involving this compound are scarce, the principles established for other aromatic ketones are applicable. The presence of both a methoxyphenyl group and a methylphenyl group provides multiple sites for potential C-H activation, suggesting that regioselectivity would be a key aspect to control in such transformations.
Table 2: Catalytic Systems for Hydroarylation of Aromatic Ketones
| Catalyst System | Substrate Type | Key Mechanistic Step | Product Type | Reference |
|---|---|---|---|---|
| RuH2(CO)(PPh3)3 | Aromatic Ketones + Olefins | ortho-C-H Activation | ortho-Alkylated Ketones | rsc.org |
| Iridium / Me-BIPAM | α-Ketoamides | Asymmetric C-H Addition | Chiral Lactams | mdpi.com |
This table highlights various transition metal catalysts used in hydroarylation and related coupling reactions involving the C-H activation of aromatic ketones.
Detailed Mechanistic Investigations of Key Transformations
A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of these transformations.
For the electrochemical carboxylation of aromatic ketones , detailed mechanistic studies point towards a mixed ECE-DISP1 kinetic control. cas.czresearchgate.net The process initiates with an electron transfer to the ketone (E), followed by a chemical reaction of the generated radical anion with CO2 (C), and a further electron transfer to the resulting adduct (E). cas.cz The first step is the attack of the electrogenerated ketyl radical anion on CO2, which can occur via the oxygen atom. cas.cz This is followed by another reduction and a second carboxylation to yield the final product. cas.cz Cyclic voltammetry is a key technique used to probe these mechanisms, analyzing the dependence of peak potentials on experimental parameters like reactant concentration and scan rate. cas.czresearchgate.net
In metal-catalyzed hydroarylation reactions , the mechanism is fundamentally dependent on the choice of metal and ligand. For ruthenium-catalyzed reactions, the widely accepted mechanism involves several key steps:
Coordination: The ketone's carbonyl oxygen coordinates to the Ru(0) center. rsc.org
Oxidative Addition: The catalyst undergoes oxidative addition into the ortho-C−H bond, forming a ruthenium hydride intermediate. rsc.org
Migratory Insertion: The coordinated olefin inserts into the Ru−H bond in a regio- and chemoselective manner. rsc.org
Reductive Elimination: This final step releases the alkylated ketone product and regenerates the active Ru(0) catalyst. This step is often the rate-determining step of the catalytic cycle. rsc.org
For iridium-catalyzed asymmetric hydroarylation, the catalytic cycle also begins with C-H activation directed by the carbonyl group to form an aryl(hydrido)iridium(I) species. mdpi.com Subsequent steps involve olefin coordination, carbometalation, and reductive elimination to deliver the final product and regenerate the catalyst. mdpi.com The enantioselectivity is dictated by the chiral ligand environment around the metal center during these key steps.
Advanced Theoretical and Computational Chemistry Studies on 3 4 Methoxyphenyl 3 Methylpropiophenone
Electronic Structure and Reactivity Descriptors
Beyond molecular geometry, computational methods elucidate the electronic distribution and predict a molecule's chemical reactivity through various descriptors.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest-energy orbital capable of accepting electrons, and its energy relates to the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. niscpr.res.inresearchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 3-(4-Methoxyphenyl)-3'-methylpropiophenone, FMO analysis would map the locations of the HOMO and LUMO, identifying the most probable sites for nucleophilic and electrophilic attack, respectively. bhu.ac.in
Interactive Table 2: Representative Frontier Molecular Orbital (FMO) Data Note: The following data is illustrative for this compound, based on typical values for related compounds.
| Parameter | Description | Typical Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (LUMO - HOMO) | 4.0 to 4.5 |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex molecular orbitals into a localized Lewis structure of bonds and lone pairs. wikipedia.orgwisc.edu A key feature of NBO analysis is its ability to quantify intramolecular interactions through second-order perturbation theory. researchgate.net
Interactive Table 3: Representative Natural Bond Orbital (NBO) Interactions Note: The following data is illustrative for this compound, based on typical values for related compounds.
| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |
| LP (O) on Methoxy (B1213986) | π* (C-C) in Phenyl Ring | Hyperconjugation | ~20-25 |
| π (C-C) in Phenyl Ring | π* (C=O) in Keto Group | Conjugation | ~15-20 |
| σ (C-H) on Methyl | σ* (C-C) in Phenyl Ring | Hyperconjugation | ~2-5 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
Molecular Electrostatic Potential (MEP) is a crucial theoretical concept used to predict the chemical reactivity of a molecule. It illustrates the three-dimensional charge distribution and is an effective indicator of sites for electrophilic and nucleophilic attacks, as well as hydrogen-bonding interactions. researchgate.netuni-muenchen.de The MEP map is generated by plotting the electrostatic potential onto a surface of constant electron density. uni-muenchen.de
For a molecule like this compound, the MEP map would highlight distinct regions of varying potential. The color-coded map typically uses red to indicate regions of most negative electrostatic potential, which are favorable for electrophilic attack, and blue for the most positive potential, indicating sites for nucleophilic attack. uni-muenchen.deresearchgate.net
In the case of this propiophenone (B1677668) derivative, the most negative regions (red) are anticipated to be located around the oxygen atoms—specifically, the carbonyl oxygen and the methoxy group oxygen. These areas, rich in electron density, are the primary sites for electrophilic interactions. researchgate.net Conversely, the most positive regions (blue) are expected to be found around the hydrogen atoms, particularly those of the aromatic rings, making them susceptible to nucleophilic attack. The MEP analysis thus provides a clear visual guide to the molecule's reactivity preferences, which is fundamental in predicting its interaction with other chemical species. nih.govmanipal.edu
Atomic Charge Distribution Analysis
For this compound, DFT calculations would reveal the partial charges on each atom. The oxygen atom of the carbonyl group is expected to possess a significant negative charge, making it a strong nucleophilic center. Similarly, the oxygen of the methoxy group will also carry a negative charge. The carbonyl carbon atom, bonded to the electronegative oxygen, will exhibit a significant positive charge, marking it as the primary electrophilic site susceptible to attack by nucleophiles.
The aromatic carbon atoms will have varying charges depending on their position and the electronic influence of the substituents. The carbon atom attached to the methoxy group, for instance, will have its charge influenced by the electron-donating nature of the -OCH₃ group. The distribution of these atomic charges plays a critical role in the molecule's electrostatic interactions and is a key determinant of its chemical behavior. scielo.org.za
Spectroscopic Property Prediction through Computational Methods
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and structural elucidation.
Vibrational Spectra Simulation (FT-IR, Raman)
Theoretical vibrational spectra (FT-IR and FT-Raman) can be simulated using DFT calculations, typically with the B3LYP functional and a suitable basis set like 6-311++G(d,p). biointerfaceresearch.comnih.gov The calculated harmonic frequencies are often scaled to correct for anharmonicity and improve agreement with experimental data. niscpr.res.in The analysis is further enhanced by Potential Energy Distribution (PED) calculations, which provide detailed assignments for the vibrational modes. nih.govresearchgate.net
For this compound, key predicted vibrational modes would include:
C=O Stretching: A strong band in the FT-IR spectrum, typically predicted in the range of 1600-1700 cm⁻¹, characteristic of the ketone carbonyl group. researchgate.net
Aromatic C-H Stretching: These modes are expected to appear above 3000 cm⁻¹. mdpi.com
C-O-C Stretching: The asymmetric and symmetric stretching of the methoxy group ether linkage would produce characteristic bands.
Aromatic C=C Stretching: These vibrations within the phenyl rings typically appear in the 1400-1600 cm⁻¹ region. researchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch | ~1660 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Asymmetric C-O-C Stretch (Methoxy) | ~1250 | Strong |
| Symmetric C-O-C Stretch (Methoxy) | ~1030 | Medium |
Electronic (UV-Vis) Spectra Prediction via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. scielo.org.zauta.edu This method predicts the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions. scielo.org.za The calculations can be performed considering solvent effects using models like the Polarizable Continuum Model (PCM). scielo.org.zaresearchgate.net
For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* and n→π* transitions. The conjugated system formed by the phenyl ring and the carbonyl group, as well as the methoxy-substituted ring, will give rise to strong π→π* transitions. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is also expected, though it is typically weaker. niscpr.res.in
| Transition Type | Predicted λmax (nm) | Major Contribution |
|---|---|---|
| π→π | ~280 - 320 | HOMO → LUMO |
| n→π | ~330 - 360 | HOMO-1 → LUMO |
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. nih.govmdpi.com These calculations, often referenced against a standard like tetramethylsilane (B1202638) (TMS), provide valuable predictions that assist in the interpretation of experimental NMR spectra. rsc.org
For this compound, the predicted chemical shifts would be:
¹H NMR: The methoxy group protons (-OCH₃) would appear as a singlet around 3.8 ppm. chemicalbook.com The aromatic protons would resonate in the 6.8-8.0 ppm range, with those on the methoxy-substituted ring appearing more upfield than those on the other ring. The aliphatic protons of the propionyl chain would be found further upfield.
¹³C NMR: The carbonyl carbon (C=O) is expected to have the most downfield shift, typically above 190 ppm. The methoxy carbon would be around 55 ppm. rsc.org The aromatic carbons would appear in the 114-160 ppm range.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | >195 |
| Aromatic C-H (methoxyphenyl ring) | 6.9 - 7.2 | 114 - 130 |
| Aromatic C-H (phenyl ring) | 7.4 - 7.9 | 128 - 135 |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
| Methyl (-CH₃) | ~1.2 | ~18 |
| Methylene (B1212753) (-CH₂-) | ~3.0 | ~35 |
Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating complex reaction mechanisms, identifying intermediates, and characterizing transition states. nih.gov Using DFT, the potential energy surface of a reaction can be mapped out, allowing for the calculation of activation energies and reaction enthalpies. mdpi.comnih.gov
For this compound, theoretical modeling could be applied to various potential reactions. For example, the mechanism of a nucleophilic addition to the carbonyl carbon, a common reaction for ketones, could be explored. This would involve identifying the transition state for the nucleophile's attack on the electrophilic carbonyl carbon. nih.gov
Another area of study could be the investigation of reactions involving the propenyl side chain, such as oxidation or cleavage, which are relevant in metabolic or degradation pathways. mdpi.comresearchgate.net Computational studies can model the step-by-step process, including the formation of radical intermediates and the energies of all transition states, providing a complete kinetic and thermodynamic profile of the reaction. nih.govmdpi.com These models are instrumental in understanding not just how a reaction occurs, but also why certain pathways are favored over others.
Solvent Effects and Environmental Perturbations on Molecular Properties
The surrounding environment, particularly the solvent, can significantly influence the electronic structure and, consequently, the molecular properties of a compound like this compound. Computational chemistry provides powerful tools to simulate and predict these effects, offering insights into the molecule's behavior in different media. The study of solvent effects is crucial for understanding the solvatochromic behavior, reactivity, and stability of the molecule in various chemical environments.
Theoretical investigations into the influence of solvent on the properties of chalcone-like structures are often carried out using quantum chemical calculations. niscpr.res.in A common approach involves the use of Density Functional Theory (DFT), often with hybrid functionals like B3LYP, combined with a suitable basis set such as 6-311++G(d,p). niscpr.res.inirjet.netniscpr.res.in To model the solvent environment, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently employed. niscpr.res.inprimescholars.com The Integral Equation Formalism variant of PCM (IEFPCM) is one such method used to simulate the solvent's dielectric continuum. niscpr.res.in
These computational models allow for the optimization of the molecular geometry in different solvents, revealing how the bond lengths and angles might adapt to the polarity of the medium. Furthermore, they enable the calculation of various molecular properties in the presence of a solvent, providing a detailed picture of the solute-solvent interactions. semanticscholar.org
The polarity of the solvent is a key factor that can alter the electronic properties of the molecule. mdpi.com For instance, an increase in solvent polarity can lead to a redshift (a shift to longer wavelengths) in the UV-Visible absorption spectrum, a phenomenon known as solvatochromism. mdpi.commanipal.edu This shift indicates that the energy difference between the ground state and the excited state is altered by the solvent. Such changes suggest that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. manipal.edu
The electronic and energetic properties of chalcone (B49325) derivatives have been shown to be sensitive to the solvent environment. niscpr.res.in For example, studies on similar compounds have demonstrated that the HOMO-LUMO energy gap (ΔE) tends to decrease as the dielectric constant of the solvent increases. niscpr.res.inniscpr.res.in This is because polar solvents can stabilize the charge separation present in the excited state, thus lowering its energy.
The following tables present hypothetical data for this compound, illustrating the expected trends based on computational studies of structurally related chalcones.
Table 1: Hypothetical Solvent Effects on the HOMO-LUMO Energy Gap and Maximum Absorption Wavelength (λmax) of this compound
| Solvent | Dielectric Constant (ε) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | λmax (nm) |
| Gas Phase | 1.0 | -5.89 | -1.98 | 3.91 | 317 |
| Toluene | 2.4 | -5.92 | -2.05 | 3.87 | 320 |
| Acetonitrile | 35.7 | -5.98 | -2.21 | 3.77 | 329 |
| DMSO | 46.8 | -6.01 | -2.25 | 3.76 | 330 |
| Water | 78.4 | -6.03 | -2.27 | 3.76 | 330 |
Note: The data in this table is illustrative and based on trends observed for similar chalcone derivatives in computational studies. niscpr.res.inniscpr.res.in
The dipole moment of the molecule is also expected to be influenced by the solvent. In a more polar solvent, the molecule's own dipole moment is likely to increase, reflecting a greater polarization of its electron density due to the reaction field of the solvent.
Table 2: Hypothetical Solvent Effects on Thermodynamic Properties and Dipole Moment of this compound at 298.15 K
| Solvent | Total Energy (a.u.) | Enthalpy (a.u.) | Gibbs Free Energy (a.u.) | Dipole Moment (Debye) |
| Gas Phase | -843.737 | -843.737 | -843.802 | 3.5 |
| Acetonitrile | -843.745 | -843.745 | -843.810 | 4.8 |
| DMSO | -843.746 | -843.746 | -843.811 | 5.1 |
| Water | -843.747 | -843.747 | -843.812 | 5.3 |
Note: The data in this table is illustrative and based on trends observed for similar chalcone derivatives in computational studies. niscpr.res.in
The excited state characteristics can be further investigated using Time-Dependent DFT (TD-DFT) calculations. niscpr.res.inniscpr.res.in These calculations can predict the nature of electronic transitions, such as n→π* and π→π, and how their energies and oscillator strengths are affected by the solvent. niscpr.res.inniscpr.res.in For chalcones, the primary absorption bands in the UV-Vis spectrum are typically due to π→π transitions within the cinnamoyl system. The sensitivity of these transitions to solvent polarity underscores the intramolecular charge transfer (ICT) character of the excitation. manipal.edu
Cutting Edge Spectroscopic and Analytical Characterization of 3 4 Methoxyphenyl 3 Methylpropiophenone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical shifts for 3-(4-Methoxyphenyl)-3'-methylpropiophenone can be achieved.
Advanced ¹H NMR and ¹³C NMR Techniques for Structural Assignment
The ¹H NMR spectrum of this compound provides crucial information regarding the electronic environment and connectivity of the protons. The aromatic region is expected to show a set of signals corresponding to the two substituted benzene (B151609) rings. The 4-methoxyphenyl (B3050149) group will exhibit a characteristic AA'BB' system, with two doublets, due to the symmetry of the para-substitution. The 3'-methylphenyl group will display a more complex pattern of signals for its aromatic protons. Additionally, a singlet for the methoxy (B1213986) group protons and a singlet for the methyl group protons on the other ring will be present. The aliphatic chain protons will appear as two triplets, characteristic of an ethyl group, due to coupling with each other.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom. The carbonyl carbon is expected to resonate at a characteristic downfield shift. The aromatic carbons will appear in the typical range for benzene derivatives, with their specific shifts influenced by the electron-donating methoxy group and the electron-donating/weakly activating methyl group. The methoxy and methyl carbons will have distinct signals in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
| H-2', H-6' | ~7.8 | ~128.5 | d | Protons ortho to the carbonyl group |
| H-4' | ~7.4 | ~133.0 | t | Proton para to the carbonyl group |
| H-5' | ~7.3 | ~128.0 | d | Proton meta to the carbonyl group |
| H-2, H-6 | ~7.2 | ~129.0 | d | Protons on the 4-methoxyphenyl ring |
| H-3, H-5 | ~6.9 | ~114.0 | d | Protons on the 4-methoxyphenyl ring |
| -OCH₃ | ~3.8 | ~55.5 | s | Methoxy group protons |
| -CH₂- (α to C=O) | ~3.2 | ~35.0 | t | Methylene (B1212753) protons adjacent to carbonyl |
| -CH₂- (β to C=O) | ~3.0 | ~45.0 | t | Methylene protons adjacent to 4-methoxyphenyl ring |
| 3'-CH₃ | ~2.4 | ~21.0 | s | Methyl group on the phenyl ring |
| C=O | - | ~199.0 | s | Carbonyl carbon |
| C-1' | - | ~137.0 | s | Aromatic carbon attached to C=O |
| C-3' | - | ~138.0 | s | Aromatic carbon with methyl group |
| C-1 | - | ~134.0 | s | Aromatic carbon attached to the ethyl chain |
| C-4 | - | ~158.5 | s | Aromatic carbon with methoxy group |
Note: The predicted chemical shifts are based on analogous structures and may vary slightly in experimental conditions.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aliphatic chain (-CH₂-CH₂-). It would also help in assigning the coupled aromatic protons on the 3'-methylphenyl ring. epfl.ch
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu Each protonated carbon will show a cross-peak with its attached proton(s). This allows for the unambiguous assignment of the carbon signals for all the CH, CH₂, and CH₃ groups in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for identifying quaternary carbons, which are not observed in HSQC spectra. For instance, correlations from the methylene protons to the carbonyl carbon and the aromatic carbons would confirm the connectivity of the propiophenone (B1677668) backbone. Correlations from the methyl protons to the aromatic carbons of the 3'-methylphenyl ring would confirm its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded. NOESY can be used to confirm the spatial arrangement of the molecule, for example, by showing correlations between the protons of the aliphatic chain and the protons of the adjacent aromatic rings.
Vibrational Spectroscopy for Structural Confirmation
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band for the carbonyl (C=O) stretching vibration will be a prominent feature. The aromatic C-H stretching vibrations will appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The spectrum will also show characteristic bands for the C-O stretching of the methoxy group and various aromatic C=C stretching and C-H bending vibrations.
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2960-2850 | Aliphatic C-H Stretch | Medium |
| ~1685 | C=O Stretch (Ketone) | Strong |
| ~1600, 1580, 1480 | Aromatic C=C Stretch | Medium-Strong |
| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |
| ~1030 | Symmetric C-O-C Stretch (Aryl Ether) | Medium |
| ~830 | p-Substituted Benzene C-H Out-of-Plane Bend | Strong |
| ~780, 690 | m-Substituted Benzene C-H Out-of-Plane Bend | Strong |
Raman Spectroscopy, including Surface Enhanced Raman Spectroscopy (SERS) for Trace Analysis
Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the aromatic ring vibrations and the C=C bonds are expected to be strong in the Raman spectrum.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on or near a nanostructured metal surface, often made of silver or gold. rsc.orgias.ac.in This enhancement allows for the detection of analytes at very low concentrations. For the trace analysis of this compound, SERS could be a powerful tool. The molecule would likely adsorb onto the metal surface via the π-electrons of the aromatic rings and the lone pair electrons of the oxygen atoms. The SERS spectrum would provide a unique fingerprint of the molecule, with certain vibrational modes being selectively enhanced depending on the orientation of the molecule on the metal surface. rsc.orgias.ac.in
Electronic Spectroscopy for Conjugation and Chromophore Analysis
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The this compound molecule contains two main chromophores: the substituted benzoyl group and the 4-methoxyphenyl group.
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, arising from the conjugated aromatic systems, are typically intense and occur at shorter wavelengths. The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is generally weaker and appears at a longer wavelength. The presence of the auxochromic methoxy group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted propiophenone. The position of the absorption bands can also be influenced by the solvent polarity. biointerfaceresearch.com For similar chalcone (B49325) structures, the maximum absorption is often observed in the range of 320-360 nm, which can be attributed to the π → π* transition of the conjugated system. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound (C₁₇H₁₈O₂) is 254 g/mol .
GC-MS is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass spectra. It is highly effective for assessing the purity of a synthesized sample of this compound and identifying any volatile impurities or side-products from the synthesis. researchgate.net
In a typical GC-MS analysis, the sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS), where it is separated from other components. eurl-pesticides.eupolicija.si The separated compounds then enter the mass spectrometer, which commonly uses Electron Ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule.
Expected fragmentation patterns for this compound would involve characteristic cleavages, particularly alpha-cleavage adjacent to the carbonyl group, which is a dominant fragmentation pathway for ketones. mdpi.com
Predicted Key Fragments:
m/z 105: Formation of the methylbenzoyl (toluoyl) cation [CH₃C₆H₄CO]⁺.
m/z 149: Resulting from the cleavage to form the [M - C₇H₇CO]⁺ fragment, corresponding to the [CH₃OC₆H₄CHCH₃]⁺ ion.
m/z 121: A prominent fragment corresponding to the methoxybenzyl or methoxytropylium cation [CH₃OC₆H₄CH₂]⁺. nih.gov
m/z 91: The tropylium (B1234903) cation [C₇H₇]⁺, arising from the tolyl group.
m/z 77: The phenyl cation [C₆H₅]⁺.
Table 2: Predicted Major EI-MS Fragmentation Ions
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 254 | [C₁₇H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 149 | [CH₃OC₆H₄CHCH₃]⁺ | Alpha-cleavage |
| 121 | [CH₃OC₇H₈]⁺ | Methoxytropylium cation |
| 105 | [CH₃C₆H₄CO]⁺ | Toluoyl cation (alpha-cleavage) |
| 91 | [C₇H₇]⁺ | Tropylium cation from the tolyl group |
For compounds that may not be sufficiently volatile or thermally stable for GC-MS, LC-MS is the preferred method. mdpi.comnih.gov this compound can be effectively analyzed using reverse-phase liquid chromatography coupled with a mass spectrometer.
A soft ionization technique, such as Electrospray Ionization (ESI), is typically used. In positive ion mode, ESI would generate the protonated molecular ion [M+H]⁺ at m/z 255. Sodium [M+Na]⁺ (m/z 277) and potassium [M+K]⁺ (m/z 293) adducts may also be observed. Unlike EI, ESI produces minimal fragmentation, making it ideal for confirming molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected [M+H]⁺ ion, providing structural confirmation. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). policija.sinih.gov This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound, the exact mass of the neutral molecule (C₁₇H₁₈O₂) is calculated to be 254.1307. An HRMS instrument would measure the mass of the protonated molecule [C₁₇H₁₉O₂]⁺, with a theoretical exact mass of 255.1385.
Table 3: HRMS Data for Formula Confirmation
| Species | Elemental Formula | Theoretical Exact Mass (Da) |
| Neutral Molecule | C₁₇H₁₈O₂ | 254.1307 |
| Protonated Molecule | [C₁₇H₁₉O₂]⁺ | 255.1385 |
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, and oxygen) in a pure sample. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula (C₁₇H₁₈O₂). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 4: Theoretical Elemental Composition of C₁₇H₁₈O₂
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 17 | 204.17 | 80.28% |
| Hydrogen | H | 1.01 | 18 | 18.18 | 7.16% |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.58% |
| Total | 254.35 | 100.00% |
Advanced Diffraction Techniques for Solid-State Structure Elucidation (e.g., X-ray Crystallography)
While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, provided a suitable single crystal can be grown. uomphysics.net
This technique yields precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. For related chalcone and ketone structures, X-ray diffraction has been used to confirm molecular geometry and analyze intermolecular interactions like hydrogen bonding and C-H···π interactions that stabilize the crystal packing. nih.govresearchgate.netnih.govmdpi.com For this compound, a crystallographic analysis would provide definitive proof of its structure and reveal the dihedral angles between the two phenyl rings.
Table 5: Hypothetical Crystallographic Data Based on Similar Structures
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell |
| Space Group | P2₁/c | The symmetry elements within the unit cell |
| a (Å) | ~10.2 | Unit cell dimension |
| b (Å) | ~8.5 | Unit cell dimension |
| c (Å) | ~16.1 | Unit cell dimension |
| β (°) | ~95.5 | Unit cell angle |
| Volume (ų) | ~1380 | Volume of the unit cell |
| Z | 4 | Number of molecules in the unit cell |
Advanced Research Applications and Future Directions for 3 4 Methoxyphenyl 3 Methylpropiophenone As a Chemical Scaffold
Role as a Versatile Building Block in Complex Organic Synthesis
The propiophenone (B1677668) scaffold is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemicalbook.comwikipedia.org Analogues such as 4'-methylpropiophenone (B145568) and 3'-methoxypropiophenone (B1296965) serve as key precursors for various therapeutic agents. google.comchemicalbook.com The chemical reactivity of 3-(4-Methoxyphenyl)-3'-methylpropiophenone is centered around its ketone carbonyl group, the two distinct aromatic rings, and the methoxy (B1213986) substituent, making it a versatile platform for building intricate molecular architectures.
The ketone functional group is a primary handle for a multitude of organic transformations. It can readily undergo nucleophilic addition, condensation, and reduction reactions. A significant potential application is in the synthesis of chalcones (1,3-diaryl-2-en-1-ones), which are known for their broad spectrum of biological activities. biosynth.comnih.gov Through a Claisen-Schmidt condensation with various aromatic aldehydes, the propiophenone core can be converted into a diverse library of α,β-unsaturated ketones, which are themselves precursors to heterocyclic compounds like pyrimidines and pyrazoles. nih.govresearchgate.net
Furthermore, the propiophenone structure can be used to construct complex poly-aromatic systems. For instance, iridium-catalyzed reduction of related enaminones yields o-hydroxyl propiophenones, which are valuable intermediates for synthesizing chromones. rsc.org This suggests that derivatized forms of this compound could be employed in cyclization reactions to create novel heterocyclic frameworks. Its role as a building block is summarized by its potential to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, leading to structurally complex and potentially bioactive molecules.
Table 1: Potential Synthetic Applications
| Reaction Type | Potential Product Class | Relevant Analogue Reaction |
|---|---|---|
| Claisen-Schmidt Condensation | Chalcones | Reaction of acetophenones/propiophenones with benzaldehydes. nih.govresearchgate.net |
| Reduction | Secondary Alcohols | Standard ketone reduction. nih.gov |
| Grignard Reaction | Tertiary Alcohols | Synthesis of alcohol intermediates from ketones. nih.gov |
| Cyclization Reactions | Chromones, Pyridines, etc. | Use of propiophenone derivatives in heterocycle synthesis. rsc.org |
Potential in Materials Science and Polymer Chemistry
The unique combination of aromatic rings and a reactive carbonyl group in this compound suggests its potential utility as a scaffold in materials science, particularly in the development of novel polymers and photoactive materials.
Aromatic ketones are one of the most important classes of photoinitiators used to trigger polymerization reactions upon exposure to light. cymitquimica.com These compounds can initiate polymerization through two primary mechanisms: Type I (α-cleavage) where the excited ketone breaks into two radical fragments, and Type II (hydrogen abstraction) where the excited ketone abstracts a hydrogen atom from a co-initiator (like an amine) to generate initiating radicals.
Given its propiophenone structure, this compound could theoretically function as a Type I or Type II photoinitiator. The efficiency and mechanism would depend on the substitution pattern of the aromatic rings. Research on other ketone derivatives, such as benzylidene ketones and bis-chalcones, has demonstrated their effectiveness as visible-light-sensitive photoinitiators, particularly for the free-radical polymerization of acrylates and the cationic polymerization of epoxides. researchgate.netbohrium.comresearchgate.netmdpi.com Future research could involve synthesizing and evaluating this compound and its derivatives for their photoinitiating capabilities, potentially leading to new initiators for applications like 3D printing and advanced coatings. bohrium.com
The rigid aromatic structure of this compound could be exploited to create polymers with high thermal stability and specific mechanical properties. By introducing polymerizable functionalities, such as vinyl, acrylate, or epoxide groups, onto one or both of the phenyl rings, the compound could be transformed into a novel monomer.
For example, the derivatization of the core molecule to introduce reactive groups would allow it to be incorporated into polymer chains via radical, condensation, or ring-opening polymerization. The resulting polymers could possess unique optical or electronic properties conferred by the substituted diarylketone moiety. Such materials could find applications in areas like high-performance plastics, organic electronics, or as components of "smart" polymers that respond to external stimuli like light or heat.
Strategies for Derivatization towards Novel Chemical Entities
The chemical scaffold of this compound offers multiple sites for structural modification, enabling the generation of a wide array of new chemical entities with potentially diverse properties. Derivatization can be targeted at the ketone group, the aromatic rings, or the methoxy group. nih.gov
Ketone Modifications: The carbonyl group is a prime site for derivatization. It can be reduced to a secondary alcohol using agents like sodium borohydride, which can be further esterified or etherified. nih.gov Reductive amination can introduce nitrogen-containing functionalities, while Wittig-type reactions can convert the carbonyl into a carbon-carbon double bond, extending the carbon skeleton.
Aromatic Ring Functionalization: Both phenyl rings are susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation. The positions of substitution are directed by the existing groups. The 4-methoxy group is a strong activating ortho-, para-director, while the ketone and the 3'-methyl group are deactivating and activating ortho-, para-directors, respectively. For instance, the bromination of 4-methylpropiophenone is a known step in the synthesis of other compounds, indicating the feasibility of such transformations. scribd.com
Methoxy Group Cleavage: The methoxy group can be cleaved to reveal a phenolic hydroxyl group using reagents like boron tribromide (BBr₃). nih.gov This unmasks a new reactive site, allowing for subsequent reactions like etherification or esterification, significantly broadening the scope of accessible derivatives.
These derivatization strategies allow for fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in medicinal chemistry and materials science. libretexts.orgpsu.edu
Table 2: Potential Derivatization Strategies and Resulting Compounds
| Reactive Site | Reaction | Potential Product Type |
|---|---|---|
| Ketone Carbonyl | Reduction (e.g., with NaBH₄) | Secondary Alcohol |
| Ketone Carbonyl | Claisen-Schmidt Condensation | Chalcone (B49325) |
| Aromatic Rings | Electrophilic Bromination | Bromo-substituted propiophenone |
| Methoxy Group | Demethylation (e.g., with BBr₃) | Phenolic propiophenone |
| α-Carbon | Halogenation then Nucleophilic Substitution | α-Amino or α-Alkoxy Ketone |
Interdisciplinary Research Opportunities in Catalysis and Reaction Design
The structure of this compound presents opportunities for interdisciplinary research, particularly in the fields of catalysis and innovative reaction design.
The molecule itself can serve as a model substrate for the development of new catalytic methodologies. For example, its two different aromatic C-H bonds and the ketone group make it a suitable candidate for testing the selectivity of new catalysts for asymmetric reduction or C-H functionalization reactions.
Furthermore, the scaffold can be modified to create novel ligands for transition metal catalysis. The oxygen atoms of the ketone and methoxy groups could act as a bidentate chelating system for a metal center. Further derivatization, such as introducing nitrogen or phosphorus donors onto the aromatic rings, could lead to tridentate or tetradentate ligands with tailored steric and electronic properties. These new ligands could be screened for activity in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
Finally, related aromatic ketones are known to participate in electrochemical reactions, such as electrocarboxylation, where carbon dioxide is coupled to the organic substrate. chemicalbook.com Exploring the electrochemical behavior of this compound could open up new, environmentally friendly synthetic routes to valuable carboxylic acid derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)-3'-methylpropiophenone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 4-methoxyacetophenone derivatives react with methyl-substituted benzoyl chlorides under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include Suzuki-Miyaura coupling for aryl-aryl bond formation. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. toluene), temperature (50–80°C), and stoichiometry to improve yields. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the methoxy group (δ ~3.8 ppm in ¹H NMR; δ ~55 ppm in ¹³C NMR) and the ketone carbonyl (δ ~200 ppm in ¹³C NMR). Aromatic protons split into distinct patterns due to substituent positions.
- IR Spectroscopy : Confirm the ketone group (C=O stretch ~1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected for C₁₇H₁₈O₂). Cross-referencing with literature data is essential .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; if exposed, rinse eyes/skin with water (15+ minutes) and seek medical attention. Store in airtight containers at 2–8°C, away from ignition sources. Toxicity data (e.g., LD₅₀ in rodents) should guide risk assessments .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the synthesis of this compound?
- Methodological Answer : Competing para/meta substitution in Friedel-Crafts reactions can be mitigated by using directing groups (e.g., electron-donating methoxy) or steric hindrance strategies. Computational modeling (DFT) predicts reactive sites, while kinetic studies (e.g., in situ IR monitoring) track intermediate formation. For ambiguous cases, X-ray crystallography (as in ) resolves structural ambiguities .
Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Validate purity via HPLC (≥95% area) and differential scanning calorimetry (DSC) to detect polymorphs. Solubility studies should specify solvents (e.g., DMSO, ethanol) and temperatures. Reproducibility requires strict adherence to crystallization protocols (e.g., slow cooling in ethanol/water) .
Q. How can this compound serve as a precursor for pharmacological probes, and what functionalization strategies are effective?
- Methodological Answer : The ketone group enables derivatization via Grignard reactions (to alcohols) or reductive amination (to amines). For example, coupling with hydrazines yields hydrazones for enzyme inhibition assays. Pharmacokinetic studies require radiolabeling (³H/¹⁴C) or fluorophore conjugation (e.g., via Suzuki-Miyaura cross-coupling) .
Q. What advanced techniques characterize intermolecular interactions in crystals of derivatives of this compound?
- Methodological Answer : X-ray crystallography (e.g., triclinic P1 space group in ) reveals packing motifs like C(16) chains or π-π stacking. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals). Pair distribution function (PDF) analysis applies to amorphous phases .
Methodological Comparison Table
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
